![molecular formula C28H36Cl2N2O B1674643 GBR 12935 dihydrochloride CAS No. 67469-81-2](/img/structure/B1674643.png)
GBR 12935 dihydrochloride
Overview
Description
GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . It has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats . It has also been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .
Molecular Structure Analysis
The empirical formula of this compound is C28H34N2O · 2HCl . The molecular weight is 487.50 .Chemical Reactions Analysis
GBR 12935 inhibits the dopamine and norepinephrine transporters with K i s of 21.5 nM and 225 nM, respectively . It does not inhibit the serotonin transporter (K i = 6.5 mM) .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in water (20 mg/mL with warming) .Scientific Research Applications
GBR 12935 dihydrochloride has been used in both in vivo and in vitro studies to investigate the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. In vivo studies have utilized this compound to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. In vitro studies have utilized this compound to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues.
In Vivo
In vivo studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice.
In Vitro
In vitro studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues. Studies have shown that this compound increases the activity of this compound receptors in cells and tissues. This compound has also been shown to reduce the activity of glutamate receptors in cells and tissues.
Mechanism of Action
Target of Action
GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . Its primary target is the dopamine transporter (DAT), a protein that plays a crucial role in regulating dopamine levels in the brain .
Mode of Action
this compound binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in extracellular dopamine levels, enhancing dopaminergic signaling .
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain . This can lead to changes in various downstream effects related to dopamine signaling, such as motor control, reward, and reinforcement signaling .
Result of Action
The inhibition of dopamine reuptake by this compound leads to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling, which can stimulate locomotion activity in different mice strains .
Action Environment
Environmental factors can influence the action of this compound. For instance, environmental enrichment has been shown to enhance sensitization to GBR 12935-induced activity and decrease dopamine transporter function in the medial prefrontal cortex .
Biological Activity
GBR 12935 dihydrochloride has been shown to have a variety of biological activities. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice. In addition, this compound has been shown to reduce the activity of glutamate receptors in cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice. In addition, this compound has been shown to reduce the activity of glutamate receptors in cells and tissues.
Advantages and Limitations for Lab Experiments
The use of GBR 12935 dihydrochloride in laboratory experiments offers several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, this compound has been shown to have a variety of biological activities, making it a useful tool for studying the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. However, the pharmacodynamics of this compound is not fully understood and its effects on the body may be unpredictable in certain circumstances.
Future Directions
The potential therapeutic applications of GBR 12935 dihydrochloride are still being explored. Future research could focus on the development of more specific and potent analogs of this compound. In addition, further research could focus on the pharmacodynamics of this compound and its effects on the body. Other potential future directions could include the development of this compound-based drugs for the treatment of neurological disorders, such as anxiety, depression, and epilepsy. Finally, further research could focus on the use of this compound in combination with other drugs to treat a variety of neurological and psychiatric disorders.
properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWRSILGEXNJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042573 | |
Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67469-81-2 | |
Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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